4,4,4-Trifluorobutan-2-ol
Overview
Description
Synthesis Analysis
The asymmetric synthesis of enantiomers of anti-4,4,4-trifluorothreonine, which is closely related to 4,4,4-Trifluorobutan-2-ol, has been achieved through trifluoromethylation and subsequent steps including Sharpless asymmetric dihydroxylation and palladium-catalyzed selective hydrogenation (Jiang, Qin, & Qing, 2003). Furthermore, perfluoro-3-methylbuta-1,2-diene synthesis provides insights into the reactions of perfluorinated compounds, closely related to 4,4,4-Trifluorobutan-2-ol (Banks, Braithwaite, Haszeldine, & Taylor, 1969).
Molecular Structure Analysis
The molecular structure and vibrational assignment studies, such as those conducted on trifluoro-acetylacetone, provide valuable insights into the structural characteristics and stability influenced by the trifluoromethyl groups, which are relevant for understanding the structure of 4,4,4-Trifluorobutan-2-ol (Zahedi-Tabrizi, Tayyari, Moosavi-Tekyeh, Jalali, & Tayyari, 2006).
Chemical Reactions and Properties
Studies on the synthesis and reactions of related fluorinated compounds, such as the reaction between tert-butyl isocyanide and trifluoromethylated diones leading to new furan derivatives, shed light on the reactivity and potential chemical transformations of 4,4,4-Trifluorobutan-2-ol (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as those of 2,3,4-Trifluorotolane liquid crystal compounds, can provide insights into the liquid crystalline behavior and optical properties that might be exhibited by 4,4,4-Trifluorobutan-2-ol derivatives (Yang Yue-hui, 2010).
Chemical Properties Analysis
The chemical properties of 4,4,4-Trifluorobutan-2-ol can be inferred from studies on related compounds, such as the free radical substitution in aliphatic compounds, which discuss the reactivity and substitution patterns influenced by trifluoromethyl groups (Atto & Tedder, 1982).
Safety And Hazards
The safety data sheet for 4,4,4-Trifluorobutan-2-ol indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
4,4,4-trifluorobutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O/c1-3(8)2-4(5,6)7/h3,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYWEUWEIXJBPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871477 | |
Record name | 4,4,4-Trifluoro-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorobutan-2-ol | |
CAS RN |
101054-93-7 | |
Record name | 4,4,4-Trifluoro-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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